molecular formula C18H19N5OS B10798593 [4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone

[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone

Cat. No.: B10798593
M. Wt: 353.4 g/mol
InChI Key: OUPUOWHKLRDGOE-UHFFFAOYSA-N
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Description

OSM-S-134: is a compound from the Open Source Malaria project, specifically from the aminothienopyrimidine series. This series of compounds has been developed to target malaria, a disease caused by Plasmodium parasites. The aminothienopyrimidine series, including OSM-S-134, is known for its potential antimalarial properties and has been the subject of extensive research to understand its efficacy and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-134 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation/halogenation to introduce the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-134 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: OSM-S-134 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could result in a range of substituted thienopyrimidine compounds.

Scientific Research Applications

Chemistry: OSM-S-134 is used in the study of synthetic organic chemistry, particularly in the development of new synthetic routes and reaction mechanisms for aminothienopyrimidine compounds .

Biology and Medicine: The compound has shown potential as an antimalarial agent. Research has focused on its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Studies have demonstrated its ability to inhibit the growth of the parasite, making it a promising candidate for further drug development.

Industry: In the pharmaceutical industry, OSM-S-134 serves as a lead compound for the development of new antimalarial drugs. Its synthesis and modification are of interest for creating more potent and selective antimalarial agents.

Mechanism of Action

OSM-S-134 exerts its effects by targeting specific enzymes within the Plasmodium parasite. One of the primary targets is the asparaginyl-tRNA synthetase, an enzyme crucial for protein synthesis in the parasite . The compound inhibits this enzyme, leading to the disruption of protein synthesis and ultimately causing the death of the parasite. This mechanism of action is unique and differs from other antimalarial drugs, which often target different pathways.

Comparison with Similar Compounds

Uniqueness: OSM-S-134 is unique due to its specific mechanism of action and its ability to inhibit the asparaginyl-tRNA synthetase. This sets it apart from other antimalarial compounds that typically target different enzymes or pathways. Additionally, its synthetic accessibility and potential for modification make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

[4-(4-aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N5OS/c1-22-6-8-23(9-7-22)18(24)13-4-2-12(3-5-13)15-10-14-16(25-15)17(19)21-11-20-14/h2-5,10-11H,6-9H2,1H3,(H2,19,20,21)

InChI Key

OUPUOWHKLRDGOE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC4=C(S3)C(=NC=N4)N

Origin of Product

United States

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